molecular formula C8H7FO4S B1295071 (4-Fluoro-benzenesulfonyl)-acetic acid CAS No. 383-38-0

(4-Fluoro-benzenesulfonyl)-acetic acid

Cat. No.: B1295071
CAS No.: 383-38-0
M. Wt: 218.2 g/mol
InChI Key: CMEDGBAZGURHOI-UHFFFAOYSA-N
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Description

(4-Fluoro-benzenesulfonyl)-acetic acid is an organic compound characterized by the presence of a fluorine atom attached to a benzene ring, which is further connected to a sulfonyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzenesulfonyl)-acetic acid typically involves the introduction of a fluorine atom to a benzene ring followed by the addition of a sulfonyl group and an acetic acid moiety. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-benzenesulfonyl)-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives of the original compound .

Scientific Research Applications

(4-Fluoro-benzenesulfonyl)-acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluoro-benzenesulfonyl)-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s strong electron-withdrawing effect can influence the reactivity of the sulfonyl group, making it a useful tool in biochemical studies. The compound can form covalent bonds with target molecules, thereby modifying their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzenesulfonyl chloride
  • 4-Chlorobenzenesulfonyl chloride
  • 4-Bromobenzenesulfonyl chloride
  • 4-Methoxybenzenesulfonyl chloride

Uniqueness

(4-Fluoro-benzenesulfonyl)-acetic acid is unique due to the presence of both a fluorine atom and an acetic acid moiety, which imparts distinct chemical properties compared to other similar compounds. The fluorine atom enhances the compound’s reactivity and stability, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4S/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEDGBAZGURHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276306
Record name (4-Fluoro-benzenesulfonyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383-38-0
Record name (4-Fluoro-benzenesulfonyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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